molecular formula C21H21FN2O3 B5497548 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one

Cat. No. B5497548
M. Wt: 368.4 g/mol
InChI Key: GRKGNAOBNMYGNG-UHFFFAOYSA-N
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Description

The compound “4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a crucial role in the transport of nucleoside and nucleoside analogues. These are important for nucleotide synthesis and chemotherapy .


Synthesis Analysis

The synthesis of this compound and its analogues has been studied with the aim of improving its selectivity towards ENT2 over ENT1 . The structure-activity relationship studies showed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorophenyl moiety attached to a piperazine ring, which is further attached to a chromen-2-one structure. The exact details of the molecular structure would require more specific information or advanced analytical techniques .


Chemical Reactions Analysis

The chemical reactions involving this compound mainly pertain to its interactions with ENTs. It has been found to inhibit uridine and adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner .

Mechanism of Action

The compound acts as an inhibitor of ENTs in an irreversible and non-competitive manner. It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km). This suggests that it does not compete with the substrate for the active site, but instead binds to a different site on the enzyme, changing its conformation and thus reducing its activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties and the manner in which it is used. As it is a novel compound, it is likely that comprehensive safety testing has not yet been completed. Therefore, it should be handled with care, following all appropriate safety protocols .

Future Directions

The future research directions for this compound could involve further modification of its chemical structure to improve its selectivity for ENT2 over ENT1. This could potentially lead to the development of better ENT2-selective inhibitors of potential clinical, physiological, and pharmacological importance .

properties

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-26-16-6-7-20-17(13-16)15(12-21(25)27-20)14-23-8-10-24(11-9-23)19-5-3-2-4-18(19)22/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKGNAOBNMYGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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